Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1797296-50-4
VCID: VC4349655
InChI: InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
SMILES: CCOC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)C
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate

CAS No.: 1797296-50-4

Cat. No.: VC4349655

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate - 1797296-50-4

Specification

CAS No. 1797296-50-4
Molecular Formula C12H13N3O2S
Molecular Weight 263.32
IUPAC Name ethyl 4-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Standard InChI Key UXNKJZYSYWSBGZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-thiazole ring substituted at the 2-position with a pyridin-3-ylamino group and at the 4- and 5-positions with methyl and ethyl ester groups, respectively. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid scaffold that facilitates interactions with biological targets. The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, which are critical for receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource Compound
Molecular FormulaC12H13N3O2S\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate
Molecular Weight (g/mol)263.32
Melting Point (°C)82–84 (analog without amino group)Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate
DensityNot reported

Synthesis and Structural Modification

General Synthesis Strategies

The synthesis of ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate likely follows established thiazole formation routes, such as:

  • Hantzsch Thiazole Synthesis: Condensation of thioureas with α-haloketones.

  • Cyclization Reactions: Utilizing bromopyruvate derivatives and thioamides under basic conditions .

A representative pathway for analogous compounds involves:

  • Bromination of acetophenone derivatives .

  • Reaction with thiourea to form 2-aminothiazoles.

  • Functionalization via nucleophilic substitution or palladium-catalyzed coupling .

Table 2: Synthetic Steps for Analogous Thiazoles

StepReactionReagents/ConditionsYield
1Bromination of acetophenonePhenyltrimethylammonium tribromide, THF57%
2Thiazole ring formationThiourea, ethanol, 65–75°C88%
3Introduction of pyrrolidine moiety(2R)-2-methylpyrrolidine, NMP, 100°C72%

Key Challenges

  • Regioselectivity: Ensuring substitution at the 2-position of the thiazole requires careful control of reaction kinetics .

  • Steric Effects: Bulky substituents (e.g., pyridinylamino groups) may hinder cyclization, necessitating high-temperature conditions.

ParameterValue
Eye IrritationCauses chemical conjunctivitis
Skin AbsorptionHarmful upon prolonged exposure
Chronic EffectsNo data available

Future Research Directions

Priority Areas

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Screen against kinase and GPCR panels to identify novel targets.

  • Structure-Activity Relationships (SAR): Systematically vary substituents at the 4- and 5-positions to optimize potency .

Synthetic Chemistry Challenges

  • Develop enantioselective routes for chiral analogs.

  • Explore green chemistry approaches to reduce brominated waste .

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